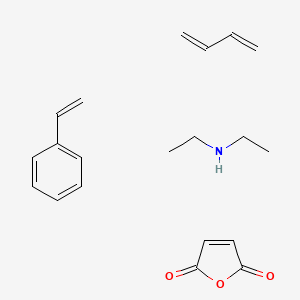

buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene

Beschreibung

The compound “buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene” is a complex organic molecule composed of four distinct chemical entities: buta-1,3-diene, N-ethylethanamine, furan-2,5-dione, and styrene. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields.

Eigenschaften

CAS-Nummer |

103591-48-6 |

|---|---|

Molekularformel |

C20H27NO3 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene |

InChI |

InChI=1S/C8H8.C4H11N.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-3-5-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;5H,3-4H2,1-2H3;1-2H;3-4H,1-2H2 |

InChI-Schlüssel |

JDPCEIHSHMFOTK-UHFFFAOYSA-N |

Kanonische SMILES |

CCNCC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |

Verwandte CAS-Nummern |

103591-48-6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Buta-1,3-diene: This compound can be synthesized through the catalytic dehydrogenation of normal butenes.

N-ethylethanamine: This amine can be prepared by the alkylation of ethylamine with ethyl halides under basic conditions.

Furan-2,5-dione:

Styrene: This aromatic monomer is commonly produced by the dehydrogenation of ethylbenzene using iron oxide catalysts.

Industrial Production Methods

Buta-1,3-diene: Industrially, it is produced as a byproduct of ethylene production from steam cracking of hydrocarbons.

N-ethylethanamine: Produced via continuous flow alkylation processes.

Furan-2,5-dione: Manufactured through the catalytic oxidation of n-butane or benzene.

Styrene: Produced on a large scale by the catalytic dehydrogenation of ethylbenzene.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Buta-1,3-diene can undergo oxidation to form butadiene monoxide.

Reduction: Styrene can be hydrogenated to form ethylbenzene.

Substitution: N-ethylethanamine can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Uses oxidizing agents like potassium permanganate or ozone.

Reduction: Utilizes hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Requires alkyl halides and a strong base like sodium hydroxide.

Major Products

Oxidation of buta-1,3-diene: Butadiene monoxide.

Reduction of styrene: Ethylbenzene.

Substitution of N-ethylethanamine: Various alkylated amines.

Wissenschaftliche Forschungsanwendungen

The compound has diverse applications across multiple scientific disciplines:

Chemistry: Used in the synthesis of polymers and copolymers.

Biology: Investigated for its potential as a building block in bioactive molecules.

Medicine: Explored for its role in drug delivery systems.

Industry: Utilized in the production of synthetic rubbers and resins

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Buta-1,3-diene: Acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives.

N-ethylethanamine: Functions as a nucleophile in substitution reactions.

Furan-2,5-dione: Participates in cycloaddition reactions due to its electron-deficient nature.

Styrene: Undergoes polymerization to form polystyrene, a widely used plastic.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Butadiene: Similar in structure but lacks the additional functional groups.

Ethylamine: Similar to N-ethylethanamine but with a simpler structure.

Maleic Anhydride: Similar to furan-2,5-dione but without the additional components.

Ethylbenzene: Similar to styrene but without the vinyl group.

Uniqueness

The combination of these four components in a single molecule imparts unique properties that are not observed in the individual compounds. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.